Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

(S)-3-Cbz-amino-2-piperidone structure
(S)-3-Cbz-amino-2-piperidone structure
상품 이름:(S)-3-Cbz-amino-2-piperidone
CAS 번호:95582-17-5
MF:C13H16N2O3
메가와트:248.277743339539
MDL:MFCD08166408
CID:799613
PubChem ID:11482034

(S)-3-Cbz-amino-2-piperidone 화학적 및 물리적 성질

이름 및 식별자

    • (S)-3-(Cbz-amino)-2-piperidone
    • (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
    • (S)-3-CBZ-AMINO-2-PIPERIDONE
    • benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
    • Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
    • (S)-3-N-Cbz-Aminopiperidin-2-one
    • (S)-3-Benzyloxycarbonylamino-2-piperidone
    • Benzyl (S)-2-oxopiperidin-3-ylcarbamate
    • (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
    • (S)-benzyl 2-oxopiperidin-3-ylcarbamate
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
    • (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
    • KVHNKJHAXXEKFU-NSHDSACASA-N
    • 6528AJ
    • FCH3601537
    • AB43572
    • (S)-3-benzy
    • Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
    • (3S)-3-Benzyloxycarbonylamino-2-piperidinone
    • 95582-17-5
    • A845337
    • W-205548
    • MFCD08166408
    • AKOS015918106
    • VDA58217
    • DTXSID40467310
    • EN300-6735227
    • SCHEMBL4078569
    • benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
    • (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
    • AS-37240
    • (3S)-3-benzyloxycarbonylamino-2-piperidone
    • Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
    • Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
    • N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
    • (S)-3-Cbz-aminopiperidin-2-one
    • (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
    • (S)-3-Cbz-amino-2-piperidone
    • MDL: MFCD08166408
    • 인치: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
    • InChIKey: KVHNKJHAXXEKFU-NSHDSACASA-N
    • 미소: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 248.11600
  • 동위원소 질량: 248.11609238g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 301
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 67.4
  • 소수점 매개변수 계산 참조값(XlogP): 1.3

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 101-102 ºC
  • 비등점: 502.5℃at760mmHg
  • 용해도: 미용성(1.1g/l)(25ºC),
  • PSA: 67.43000
  • LogP: 1.91110

(S)-3-Cbz-amino-2-piperidone 보안 정보

(S)-3-Cbz-amino-2-piperidone 세관 데이터

  • 세관 번호:2933790090
  • 세관 데이터:

    ?? ?? ??:

    2933790090

    개요:

    2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%

(S)-3-Cbz-amino-2-piperidone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM180643-5g
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate
95582-17-5 95%
5g
$654 2021-08-05
Chemenu
CM180643-1g
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate
95582-17-5 95%
1g
$292 2024-07-18
abcr
AB284225-250 mg
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
250 mg
€147.40 2023-07-20
abcr
AB284225-1 g
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
1 g
€289.00 2023-07-20
Enamine
EN300-6735227-1.0g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
1.0g
$76.0 2025-03-13
Enamine
EN300-6735227-2.5g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
2.5g
$166.0 2025-03-13
Enamine
EN300-6735227-0.05g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
0.05g
$19.0 2025-03-13
Enamine
EN300-6735227-5.0g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
5.0g
$308.0 2025-03-13
AstaTech
57626-0.25/G
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE
95582-17-5 97%
0.25g
$199 2023-09-16
abcr
AB284225-250mg
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
250mg
€144.50 2025-02-21

(S)-3-Cbz-amino-2-piperidone 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
참조
Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

합성회로 2

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
참조
Preparation of azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

합성회로 3

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
참조
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

합성회로 4

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
참조
Preparation of prolinyl peptide analogs as serine protease inhibitors
, United States, , ,

합성회로 5

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
참조
Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors
, United States, , ,

합성회로 6

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
참조
Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors
, United States, , ,

합성회로 7

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  6 h, reflux; reflux → 0 °C
1.2 1 h, rt
참조
Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates
, Japan, , ,

합성회로 8

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ;  30 min
참조
Preparation of sulfonamide lactams as Factor Xa inhibitors
, United States, , ,

합성회로 9

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
참조
preparation of proline analog peptides as serine protease inhibitors
, United States, , ,

합성회로 10

반응 조건
1.1 Reagents: N-Methyl-2-pyrrolidone ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  overnight, rt
참조
Preparation of azacycloalkanone serine protease inhibitors
, World Intellectual Property Organization, , ,

합성회로 11

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ;  30 min
참조
Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa.
, World Intellectual Property Organization, , ,

합성회로 12

반응 조건
1.1 Reagents: Triethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ;  pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ;  pH 8.5, rt
참조
Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors
, World Intellectual Property Organization, , ,

합성회로 13

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
참조
Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

합성회로 14

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
참조
Preparation of heterocyclic compounds as serine protease inhibitors
, United States, , ,

합성회로 15

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
참조
Preparation of oxadiazole peptide analogs as serine protease inhibitors
, World Intellectual Property Organization, , ,

합성회로 16

반응 조건
1.1 Reagents: Cobalt chloride (CoCl2) ,  Sodium borohydride Solvents: Methanol
참조
Synthesis of L-[5-11C]ornithine
Ding, Yu Shin; Antoni, Gunnar; Fowler, Joanna S.; Wolf, Alfred P.; Langstrom, Bengt, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90

합성회로 17

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  cooled
참조
Preparation of tripeptoid analogs as serine protease inhibitors
, United States, , ,

합성회로 18

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
참조
First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IV
Abe, Masatoshi; Akiyama, Tetsuo; Nakamura, Hikaru; Kojima, Fukiko; Harada, Shigeko; et al, Journal of Natural Products, 2004, 67(6), 999-1004

합성회로 19

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  1 h, rt
1.4 < 10 °C; 1 h, rt
참조
Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV Inhibitor
Abe, Masatoshi; Nagai, Masashi; Yamamoto, Keiichiro; Yamazaki, Hiroko; Koga, Ichiro; et al, Organic Process Research & Development, 2005, 9(5), 570-576

합성회로 20

반응 조건
참조
Phosphonamide-substituted lactams
, Federal Republic of Germany, , ,

(S)-3-Cbz-amino-2-piperidone Raw materials

(S)-3-Cbz-amino-2-piperidone Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone
A1211780
순결:99%/99%/99%/99%/99%
재다:5.0g/10.0g/25.0g/50.0g/100.0g
가격 ($):216.0/367.0/808.0/1373.0/2335.0